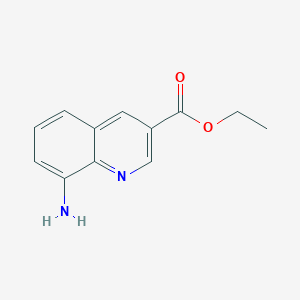

Ethyl 8-aminoquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYPPJMEMJHTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611620 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190138-00-2 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of Ethyl 8-aminoquinoline-3-carboxylate (CAS No: 190138-00-2). The 8-aminoquinoline scaffold is a key pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties[1]. This document collates available data on the physicochemical characteristics of this compound, outlines a plausible synthetic route based on established methodologies, and discusses its potential biological significance in the context of related 8-aminoquinoline derivatives. Due to the limited availability of direct experimental data for this specific compound, some properties are inferred from closely related analogues and theoretical predictions.

Core Chemical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with an amino group at the 8-position and an ethyl carboxylate group at the 3-position. While specific experimental data on its physical properties are not widely published, its fundamental characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 190138-00-2 | [2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 216.24 g/mol | [2][3] |

| Purity | ≥97% (commercially available) | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents such as ethanol and dimethyl sulfoxide. Limited solubility in water is anticipated. | Inferred from similar compounds[4] |

| Storage | Store at 2-8°C in a dry, dark place. | [3] |

Spectroscopic Data

While commercial suppliers indicate the availability of spectral data, publicly accessible spectra for this compound are scarce[5]. The expected spectral characteristics, based on the analysis of related quinoline derivatives, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the amino protons, and a quartet and triplet for the ethyl ester group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoline core, with the carbonyl carbon of the ester appearing downfield.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

C=O stretching: Around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 216.24).

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Gould-Jacobs reaction, a well-established method for the preparation of quinoline derivatives[1][6][7]. This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Proposed Synthetic Pathway via Gould-Jacobs Reaction

Caption: Proposed synthesis of this compound.

Detailed Experimental Workflow

Caption: Detailed workflow for the proposed synthesis.

Materials:

-

1,2-Phenylenediamine

-

Diethyl (ethoxymethylene)malonate

-

High-boiling point solvent (e.g., Dowtherm A)

-

Phosphorus oxychloride (POCl₃)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

Condensation: Combine 1,2-phenylenediamine and diethyl (ethoxymethylene)malonate in a round-bottom flask. Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl 2-((2-aminophenyl)amino)methylenemalonate.

-

Cyclization: Dissolve the crude intermediate in a high-boiling point solvent such as Dowtherm A. Heat the solution to reflux (approximately 250°C) for 30-60 minutes to induce cyclization. Cool the reaction mixture to room temperature to allow the product, Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate, to precipitate.

-

Deoxygenation:

-

Convert the 4-hydroxy group to a 4-chloro group by reacting the product from the previous step with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Reduce the 4-chloroquinoline derivative to the desired this compound via catalytic hydrogenation using a palladium on carbon catalyst and hydrogen gas.

-

-

Purification: Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain a product with high purity.

Biological Activity and Signaling Pathways

The 8-aminoquinoline scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives of 8-aminoquinoline are known to possess antimalarial, antimicrobial, and anticancer properties[1]. The precise mechanism of action for this compound has not been elucidated, but it is likely to share mechanistic features with other compounds in its class.

Proposed Mechanism of Action

The biological activity of 8-aminoquinolines is often attributed to their ability to chelate metal ions and generate reactive oxygen species (ROS)[1]. The proposed mechanism for their antimalarial activity involves metabolic activation by host or parasite enzymes to form redox-active metabolites. These metabolites can then undergo redox cycling, leading to the production of ROS, which induces oxidative stress and ultimately leads to parasite cell death[5][8].

Caption: Generalized proposed mechanism of action for 8-aminoquinolines.

Conclusion

This compound is a molecule of significant interest due to its structural relation to a class of compounds with proven therapeutic value. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis and an understanding of its potential biological activities based on the well-documented properties of 8-aminoquinoline derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. 3-aminoquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 3. 36052-25-2|Methyl 5-aminonicotinate|BLD Pharm [bldpharm.com]

- 4. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]

- 5. GtR [gtr.ukri.org]

- 6. ablelab.eu [ablelab.eu]

- 7. benchchem.com [benchchem.com]

- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]

A Technical Guide to the Synthesis of Novel 8-Aminoquinoline Esters for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and neuroprotective properties.[1][2] Esterification of the 8-aminoquinoline core and its derivatives represents a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, leading to the discovery of novel therapeutic agents with enhanced efficacy and selectivity. This in-depth technical guide provides a comprehensive overview of the core synthesis pathways for novel 8-aminoquinoline esters, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways.

Core Synthesis Pathways for 8-Aminoquinoline Esters

The synthesis of novel 8-aminoquinoline esters can be broadly categorized into two main approaches: direct esterification of a pre-functionalized 8-aminoquinoline core and functionalization of the 8-aminoquinoline scaffold with an ester moiety.

Esterification of 8-Hydroxyquinoline Derivatives

A common and straightforward method for synthesizing 8-acyloxyquinoline derivatives involves the esterification of 8-hydroxyquinoline. This precursor can be synthesized from 8-aminoquinoline via diazotization followed by hydrolysis.[3] Once 8-hydroxyquinoline is obtained, standard esterification methods can be applied.

Experimental Protocol: Fischer-Speier Esterification of 8-Hydroxyquinoline

This protocol describes a classic acid-catalyzed esterification.

-

Materials: 8-hydroxyquinoline, a carboxylic acid (e.g., acetic acid), a strong acid catalyst (e.g., concentrated sulfuric acid), and a suitable solvent (e.g., toluene).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) and the carboxylic acid (1.2 eq) in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-acyloxyquinoline.

-

Copper-Catalyzed C5-H Esterification of 8-Aminoquinoline Amides

A more advanced and regioselective method involves the direct C-H functionalization of the 8-aminoquinoline core. This approach allows for the introduction of an ester group at the C5 position, a site often crucial for biological activity. This method utilizes the 8-amino group as a directing group to facilitate the C-H activation.

Experimental Protocol: Copper-Catalyzed C5-O-Acylation of 8-Aminoquinoline Amides

This protocol is adapted from a method for the remote C-O coupling of quinoline amides.[4]

-

Materials: An N-aryl-8-aminoquinoline amide, a carboxylic acid, a copper catalyst (e.g., Cu(OAc)₂), a base (e.g., K₂CO₃), and a suitable solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

To an oven-dried reaction tube, add the N-aryl-8-aminoquinoline amide (1.0 eq), the carboxylic acid (2.0 eq), Cu(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add the solvent (e.g., 1,2-dichloroethane) via syringe.

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

-

After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., dichloromethane) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C5-esterified 8-aminoquinoline amide.

-

Transition-Metal Catalyzed Carbonylation

Transition-metal catalyzed carbonylation of C-H bonds offers another powerful tool for the synthesis of carbonyl compounds, which can be precursors to esters. While direct ester synthesis via this method on 8-aminoquinolines is still emerging, the carbonylation to form amides, which can then potentially be converted to esters, has been demonstrated.

A cobalt-catalyzed direct carbonylation of aminoquinoline benzamides has been developed, affording imides in good yields.[2][5][6] This reaction proceeds at room temperature and uses oxygen from the air as an oxidant. While this method directly produces imides, it highlights the potential for C-H activation and carbonylation on the 8-aminoquinoline scaffold, which could be adapted for ester synthesis.

Data Presentation: Comparison of Synthesis Pathways

| Pathway | Key Reagents & Conditions | Product Type | Yields | Advantages | Limitations |

| Fischer-Speier Esterification | Carboxylic acid, H₂SO₄, Toluene, Reflux | 8-Acyloxyquinolines | Moderate to Good | Simple, uses common reagents | Requires 8-hydroxyquinoline precursor, equilibrium reaction |

| Copper-Catalyzed C5-H Esterification | Carboxylic acid, Cu(OAc)₂, K₂CO₃, DCE, 100 °C | C5-Esterified 8-aminoquinoline amides | Moderate to Excellent[4] | High regioselectivity, direct C-H functionalization | Requires pre-formed amide, potential for metal contamination |

| Transition-Metal Catalyzed Carbonylation | CO, Co₂(CO)₈, Mn(OAc)₃, TFE, RT | Imides (ester precursors) | Good[2][5][6] | Mild conditions, high functional group tolerance | Forms imides, not esters directly; requires further steps |

Signaling Pathways and Biological Activity

8-Aminoquinoline derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[7]

Novel quinoline-based mTOR inhibitors have been designed and synthesized, with some compounds exhibiting potent enzymatic and cellular activities.[1] Certain derivatives have shown selective inhibition of mTOR over class I PI3Ks. Western blot analysis has confirmed the dual inhibition of mTORC1 and mTORC2, which is advantageous in overcoming feedback loops that can lead to treatment resistance.[1]

Experimental Workflow Visualization

The synthesis of novel 8-aminoquinoline esters often follows a multi-step process, beginning with the construction of the core scaffold, followed by functionalization and esterification.

Conclusion

The synthesis of novel 8-aminoquinoline esters is a dynamic and evolving field in medicinal chemistry. The strategic application of both classical and modern synthetic methodologies allows for the creation of a diverse library of compounds with tunable biological activities. The ability of these esters to modulate critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their potential as next-generation therapeutics. This guide provides a foundational understanding of the key synthetic routes and biological rationale for the continued exploration of 8-aminoquinoline esters in drug discovery.

References

- 1. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Decoding the Molecular Architecture: A Spectroscopic Guide to Ethyl 8-aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for Ethyl 8-aminoquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities. This document outlines the expected spectroscopic signatures based on data from closely related analogs, details the experimental protocols for data acquisition, and presents a logical workflow for structural elucidation.

Spectroscopic Data Summary

While a complete experimental dataset for this compound is not publicly available, the following tables summarize the expected and observed spectral data for the core structural motifs based on analogous compounds. These data provide a robust framework for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-4 | 8.2 - 8.4 | s | - |

| H-5 | 7.4 - 7.6 | dd | ~8.0, 1.5 |

| H-6 | 7.2 - 7.4 | t | ~8.0 |

| H-7 | 7.0 - 7.2 | dd | ~8.0, 1.5 |

| -NH₂ | 5.0 - 6.0 | br s | - |

| -O-CH₂-CH₃ | 4.3 - 4.5 | q | ~7.1 |

| -O-CH₂-CH₃ | 1.3 - 1.5 | t | ~7.1 |

Note: Predicted values are based on the analysis of various quinoline derivatives. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 150 |

| C-3 | 125 - 127 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 115 - 117 |

| C-6 | 129 - 131 |

| C-7 | 118 - 120 |

| C-8 | 145 - 147 |

| C-8a | 138 - 140 |

| C=O | 165 - 167 |

| -O-CH₂-CH₃ | 60 - 62 |

| -O-CH₂-CH₃ | 14 - 16 |

Note: Predicted values are based on the analysis of various quinoline derivatives. Actual values may vary.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Expected Observations |

| Mass Spectrometry (MS) | Expected [M+H]⁺: 217.0977Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester functionality. |

| Infrared (IR) Spectroscopy (cm⁻¹) | N-H stretch (amino): 3300-3500 (two bands)C-H stretch (aromatic): 3000-3100C-H stretch (aliphatic): 2850-3000C=O stretch (ester): 1710-1730C=N and C=C stretch (quinoline): 1500-1650C-O stretch (ester): 1200-1300 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source via direct infusion or after liquid chromatography separation. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet, where a small amount of the sample is ground with KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

CAS number and physical properties of Ethyl 8-aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Ethyl 8-aminoquinoline-3-carboxylate" is not a readily available compound in major chemical databases and lacks extensive documentation in scientific literature. This guide provides information on a structurally similar compound and outlines a plausible synthetic route, as direct experimental data for the target molecule is not publicly available.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of functional groups, such as amino and carboxylate moieties, on the quinoline scaffold can significantly modulate their pharmacological profiles. This guide focuses on the characteristics of this compound, a molecule of interest for further investigation in drug discovery and materials science. Due to the absence of specific data for this compound, we will provide information on a closely related analogue, ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate, to offer insights into its potential physical and chemical properties.

Physicochemical Properties of a Structurally Related Compound

Given the lack of specific data for this compound, the computed physical properties of ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate (PubChem CID: 159275592) are presented below as a reference.[1] It is crucial to note that these values are for a different, albeit structurally similar, molecule and should be considered as estimations.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 232.23 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 232.08479225 Da | PubChem[1] |

| Topological Polar Surface Area | 81.4 Ų | PubChem[1] |

Proposed Synthetic Pathway

A feasible synthetic route to obtain this compound can be conceptualized through a two-step process involving the Gould-Jacobs reaction to form the quinoline core, followed by the reduction of a nitro group. This proposed pathway leverages well-established organic chemistry reactions.[2][3][4][5][6]

Step 1: Synthesis of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate

The initial step would involve the synthesis of the quinoline ring system via the Gould-Jacobs reaction.[2][3][4][5][6] This reaction entails the condensation of 2-nitroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Step 2: Reduction of the Nitro Group

The subsequent step is the selective reduction of the nitro group at the 8-position to an amino group. This transformation is commonly achieved using various reducing agents, such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.[7][8][9][10][11] The choice of reducing agent can be critical to avoid the reduction of the quinoline ring or the ester group.

Below is a diagram illustrating the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of an 8-aminoquinoline derivative.

Experimental Protocols

As "this compound" is not a well-documented compound, no specific experimental protocols from the literature can be cited. However, a general protocol based on the proposed synthetic pathway is provided below for research purposes.

Protocol for Step 1: Synthesis of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [3][4]

-

Condensation: In a round-bottom flask, equimolar amounts of 2-nitroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 120-140°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Ethanol, a byproduct, is removed under reduced pressure.

-

Cyclization: The resulting intermediate, diethyl 2-((2-nitrophenylamino)methylene)malonate, is added to a high-boiling point solvent such as diphenyl ether. The mixture is heated to approximately 250°C to induce thermal cyclization. The reaction is maintained at this temperature for 30-60 minutes.

-

Isolation and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane to remove the high-boiling solvent, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol for Step 2: Reduction of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate [11]

-

Reaction Setup: The synthesized ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate is dissolved in a suitable solvent, such as a mixture of ethanol and acetic acid.

-

Reduction: Iron powder (an excess, typically 3-5 equivalents) is added portion-wise to the solution while stirring. The reaction mixture is then heated to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: The reaction mixture is cooled and filtered to remove the iron residues. The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways for this compound. Research into the biological effects of this specific compound would be a novel area of investigation.

Conclusion

While "this compound" remains a compound with limited available data, this guide provides a comprehensive overview based on the properties of a structurally similar molecule and established synthetic methodologies. The proposed synthetic pathway offers a logical and feasible approach for its preparation, opening avenues for future research into its chemical and biological properties. The information presented herein serves as a valuable resource for researchers and scientists interested in the exploration of novel quinoline derivatives for drug discovery and other applications.

References

- 1. ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate | C12H12N2O3 | CID 159275592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. iipseries.org [iipseries.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline-3-Carboxylate Scaffold: A Versatile Core in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in a variety of therapeutic agents. Among the diverse range of quinoline-based compounds, the quinoline-3-carboxylate and its amide derivatives have emerged as a particularly fruitful area of research. This scaffold's inherent structural features allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. This technical guide provides an in-depth overview of the biological activities of quinoline-3-carboxylate scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Quinoline-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Protein Kinases

Several studies have highlighted the ability of quinoline-3-carboxamides to inhibit protein kinases that are crucial for tumor growth and progression.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Its overexpression and mutation are common in various cancers. Certain quinoline-3-carboxamide derivatives have been identified as potent EGFR inhibitors. For instance, a furan derivative (5o), a thiophene derivative (6b), and a benzyloxy derivative (10) have shown significant EGFR inhibition with IC50 values of 2.61, 0.49, and 1.73 µM, respectively.[1] These compounds also exhibited cytotoxic activity against the MCF-7 breast cancer cell line.[1]

-

Casein Kinase 2 (CK2) Inhibition: Protein kinase CK2 is a serine/threonine kinase involved in a wide range of cellular processes, including cell proliferation and apoptosis. Its dysregulation is linked to cancer. Derivatives of 3-quinoline carboxylic acid have been investigated as CK2 inhibitors, with 22 compounds showing IC50 values in the range of 0.65 to 18.2 μM.[2][3][4] The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives.[2][3][4]

-

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition: ATM kinase is a key regulator of the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to DNA-damaging therapies. A series of quinoline-3-carboxamides have been developed as potential ATM kinase inhibitors, with some compounds showing promising cytotoxicity against cancer cell lines such as HCT116, MDA-MB-468, and MDA-MB-231.[5][6][7] Structure-activity relationship (SAR) studies suggest that the electron-donating nature of substituents is important for their cytotoxic activity.[5][6]

Inhibition of Other Key Enzymes

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. A novel quinoline derivative, TAS-103, has been shown to inhibit both topoisomerase I and II with IC50 values of 2 µM and 6.5 µM, respectively.[8][9] This compound also demonstrated potent cytotoxic effects on P388 and KB cells.[8][9]

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation. Several 4-quinoline carboxylic acid analogs have been identified as potent DHODH inhibitors.[1][10] For example, compound 41 exhibited a DHODH IC50 of 9.71 ± 1.4 nM, and compound 43 had an IC50 of 26.2 ± 1.8 nM.[1][10]

Cytotoxicity Against Cancer Cell Lines

Numerous studies have evaluated the in vitro anticancer activity of quinoline-3-carboxylate derivatives against a panel of human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoline-3-carboxylate derivatives | MCF-7 (Breast) | 0.33 (for 4m and 4n) | [11] |

| K562 (Leukemia) | 0.28 (for 4k and 4m) | [11] | |

| 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 (Breast) | Micromolar inhibition | [12] |

| K562 (Leukemia) | Micromolar inhibition | [12] | |

| Quinoline-3-carboxamide derivatives | MCF-7 (Breast) | 3.355 (5o), 5.069 (6b) | [1] |

| 4-Oxoquinoline-3-carboxamide derivatives | ACP-03 (Gastric) | 1.92 (16b), 5.18 (17b) | [13] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [14] |

| 3-quinoline derivatives | MCF-7 (Breast) | 29.8 - 40.4 | [14] |

Table 1: Anticancer Activity of Quinoline-3-carboxylate Derivatives.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Quinoline-3-carboxylate derivatives have also been investigated for their potential as novel antimicrobial agents.

A variety of quinoline-3-carboxylic acid and pyrimidoquinoline derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][15] For example, certain quinoline-based amino acid derivatives have shown moderate to excellent antibacterial activity, with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) value of 0.62 mg/mL against tested strains. The presence of a carboxylic acid moiety appears to be important for this activity.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 (for 7b) | [16] |

| Mycobacterium tuberculosis H37Rv | 10 (for 7b) | [16] | |

| 8-benzyloxy-substituted quinoline ethers | Aspergillus niger | 3.125 (for 2e) | [17] |

| Indazol-2-yl(pyridin-4-yl)methanones | M. tuberculosis H37 Ra | 12.5 (for 4g-j) | [17] |

| Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate | Leishmania infantum | EC50 values reported | |

| Phosphorated tetrahydroquinoline and quinoline derivatives | Leishmania infantum | Potent activity reported | |

| Rhodamine incorporated quinoline derivatives | MTB H37Ra and M. bovis BCG | 1.66–9.57 | |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids | S. pneumoniae ATCC 49619 | ≤ 0.008 | [18] |

| 1,2,3-triazole incorporated quinoline antibiotic conjugates | Various bacteria | 0.12 - >1024 | [18] |

Table 2: Antimicrobial Activity of Quinoline Derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Quinoline-3-carboxylate derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.

Selected quinoline-4-carboxylic and quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[5][19] Their anti-inflammatory affinities were comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[5][19]

-

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: H-PGDS is an enzyme involved in the production of prostaglandin D2, a mediator of inflammation and allergic reactions. Quinoline-3-carboxamides have been identified as potent H-PGDS inhibitors. Through fragment-based screening and subsequent optimization, a tool compound (1bv) with an IC50 of 9.9 nM was discovered.[20][21]

| Compound Class | Assay | IC50 (µM) | Reference |

| Quinoline-4-carboxylic and quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammation affinities | [5][19] |

| Quinoline-3-carboxamide (1bv) | H-PGDS inhibition | 0.0099 | [20][21] |

| Isoquinoline-1-carboxamide derivatives | LPS-induced IL-6 and NO production in BV2 microglia | 20-40 | [22] |

Table 3: Anti-inflammatory Activity of Quinoline and Isoquinoline Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline-3-carboxylate scaffolds.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Microplate reader (optional, for turbidimetric reading)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

Test compounds

-

A method to detect phosphorylation (e.g., radioactivity, fluorescence, or luminescence)

Procedure:

-

Reaction Setup: In a microplate well, combine the EGFR enzyme, the substrate, and the test compound at various concentrations in the kinase assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction (e.g., by adding EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP, or using a phosphorylation-specific antibody in an ELISA-based format).

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the EGFR kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline-3-carboxylate derivatives are often mediated through their interaction with specific cellular signaling pathways.

Intrinsic Apoptosis Pathway

Many anticancer quinoline-3-carboxylate derivatives induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspases.

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some anti-inflammatory quinoline derivatives may exert their effects by modulating this pathway.

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro assays to assess cytotoxicity and elucidate the mechanism of action.

Caption: General workflow for in vitro anticancer screening.

Conclusion

The quinoline-3-carboxylate scaffold represents a highly versatile and promising core structure in the field of drug discovery. The extensive research into its derivatives has revealed a broad spectrum of potent biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily modify the core structure allows for the optimization of activity against specific biological targets and the improvement of pharmacokinetic properties. This technical guide has summarized key quantitative data, provided detailed experimental protocols, and visualized relevant biological pathways to serve as a comprehensive resource for researchers. Further exploration of the structure-activity relationships and mechanisms of action of quinoline-3-carboxylate derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase | MDPI [mdpi.com]

- 8. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The 8-Aminoquinoline Scaffold: A Privileged Structure Unlocking Diverse Therapeutic Applications

An In-Depth Technical Guide for Drug Development Professionals

The 8-aminoquinoline (8-AQ) core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocyclic amine has proven to be an exceptionally fertile starting point for the development of therapeutics across a wide range of diseases.[1][2] From its historic, Nobel prize-winning role in conquering malaria to its emerging potential in oncology and neurodegenerative disorders, the 8-AQ framework offers a unique combination of structural rigidity, synthetic tractability, and versatile pharmacophoric features.[1][3] The strategic placement of the amino group at the C-8 position provides a critical handle for chemical modification, enabling the fine-tuning of physicochemical properties like lipophilicity and basicity, which in turn dictates biological activity, metabolic stability, and target engagement.[4][5]

This technical guide, designed for researchers and drug development scientists, moves beyond a simple survey of the literature. It provides a deep, mechanistic-driven analysis of the core applications of 8-AQ derivatives, explaining the causal relationships behind their biological effects and outlining field-proven experimental protocols for their evaluation. We will explore the structure-activity relationships (SAR) that govern efficacy and delve into the molecular pathways these compounds modulate.

Part 1: Antimalarial Activity - The Foundational Application

The most established application of 8-AQs is in the treatment of malaria, specifically for the radical cure of relapsing Plasmodium vivax and P. ovale infections.[4] Unlike many other antimalarials that only target the blood-stage parasites, 8-AQs are uniquely effective against the dormant liver stages (hypnozoites) that cause relapse.[6][7]

Mechanism of Action: A Prodrug Approach to Oxidative Assault

The antimalarial action of 8-AQs is a classic example of bioactivation. The parent compounds, such as the FDA-approved drug primaquine, are prodrugs that require metabolic activation to exert their effect.[1][6]

-

Metabolic Activation: In the host, primaquine is metabolized, primarily by cytochrome P450 enzymes, into hydroxylated intermediates, such as 5-hydroxyprimaquine.[7] These metabolites are chemically unstable and can readily auto-oxidize.

-

Redox Cycling and ROS Generation: The key insight into their mechanism is that these metabolites are redox-cycled by parasite-specific enzymes, including P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR).[6] This enzymatic cycling generates a significant flux of reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals.[4][6]

-

Oxidative Stress: The massive increase in ROS overwhelms the parasite's antioxidant defenses, leading to widespread damage to cellular components, including DNA, proteins, and mitochondrial membranes, ultimately resulting in parasite death.[8][9]

This reliance on parasite-specific enzymes provides a degree of selectivity, however, the generation of ROS is also linked to the primary toxicity of this drug class: hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][7] This genetic disorder impairs the ability of red blood cells to handle oxidative stress, making G6PD screening a mandatory prerequisite before initiating 8-AQ therapy.[7]

Structure-Activity Relationship (SAR) Insights

Decades of research have illuminated key structural features governing the activity and toxicity of 8-AQs.[10][11]

-

The 6-Methoxy Group: This group, present in primaquine, is a strong enhancer of tissue schizontocidal activity.[10]

-

The C8-Amine Side Chain: The nature of the alkylamine side chain is critical. Its length and branching influence efficacy, metabolism, and toxicity.

-

Quinoline Ring Substitutions:

Table 1: Antimalarial Activity of Selected 8-Aminoquinoline Derivatives

| Compound | Organism | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Primaquine | P. falciparum (blood stage) | Weak Activity | - | [9] |

| Tafenoquine (WR 238605) | P. falciparum (blood stage) | Potent Activity | - | [5][9] |

| WR 242511 | P. falciparum (D6) | IC50 | 50-100 nM | [1] |

| 5-Alkoxy-8-quinolinamines | P. falciparum (D6) | IC50 | 20–4760 ng/mL | [12] |

| 5-Alkoxy-8-quinolinamines | P. falciparum (W2) | IC50 | 22–4760 ng/mL |[12] |

Part 2: Anticancer Activity - A Multifaceted Approach to Cytotoxicity

The 8-AQ scaffold has emerged as a promising platform for the development of novel anticancer agents.[1] Derivatives have demonstrated potent cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action, often distinct from their antimalarial effects.[13][14]

Mechanisms of Action: From Signaling Inhibition to DNA Damage

The anticancer effects of 8-AQs are not attributed to a single mechanism but rather to the ability of different derivatives to engage multiple cellular targets.

-

Inhibition of Signaling Pathways: A primary mechanism for some derivatives is the potent inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in many cancers. Its downregulation by 8-AQs can induce apoptosis and halt tumor progression.

-

Topoisomerase Inhibition: Certain 8-AQ derivatives function as topoisomerase IIα inhibitors.[4][15] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.

-

Induction of ER Stress: Some bis-8-hydroxyquinoline derivatives act via the formation of a quinone methide intermediate.[16] This reactive species does not intercalate with DNA but instead forms covalent adducts with protein thiols, leading to misfolded proteins and inducing potent endoplasmic reticulum (ER) stress, which triggers apoptotic cell death.[16]

-

Metal Chelation & ROS Generation: Similar to 8-hydroxyquinolines, some 8-AQs can chelate essential metal ions like copper and iron.[2] This can disrupt the function of metalloenzymes and catalyze the generation of cytotoxic ROS within the tumor microenvironment.

Experimental Protocol: Cell Viability (MTT) Assay

The decision to advance a compound is fundamentally based on its ability to kill cancer cells. The MTT assay is a robust, colorimetric, and widely accepted method for assessing this cytotoxic effect. It measures the metabolic activity of cells, which serves as a reliable proxy for cell viability. The protocol's trustworthiness stems from its simplicity and reproducibility.

Objective: To determine the concentration at which an 8-AQ derivative reduces the viability of a cancer cell population by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., HCT 116, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

8-Aminoquinoline test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology: [13]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the 8-AQ derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 | Reference(s) |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7-25.6 µg/mL | [1] |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix) | 6.7-25.6 µg/mL | [1] |

| 8-AQ glycoconjugate 17 | HCT 116 (colon) | 116.4 ± 5.9 µM | [13] |

| 8-AQ glycoconjugate 17 | MCF-7 (breast) | 78.1 ± 9.3 µM | [13] |

| 8-Hydroxyquinoline | HCT 116 (colon) | 9.33 ± 0.22 µM |[13] |

Part 3: Antimicrobial and Neuroprotective Potential - Expanding the Horizon

Beyond malaria and cancer, the versatile 8-AQ scaffold is being actively explored for other therapeutic indications, demonstrating its broad biological relevance.

Antimicrobial Activity

8-AQ derivatives have demonstrated significant broad-spectrum activity against various pathogenic bacteria and fungi.[1][17] A particularly effective strategy has been the creation of hybrid molecules, where the 8-AQ core is conjugated with other antimicrobial pharmacophores, such as 1,2,3-triazoles.[4][18]

-

Mechanism: The primary antimicrobial mechanism is believed to be the chelation of essential metal ions that are critical for microbial enzyme function and cell wall integrity.[1][2] The formation of metal complexes with 8-AQs can enhance their lipophilicity, allowing for better penetration of microbial cell membranes and subsequent disruption of cellular processes.[2]

Neuroprotective Applications

Emerging evidence highlights the potential of 8-AQs in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20][21] Their neuroprotective effects are multifactorial.

-

Mechanism:

-

SIRT1 Activation: Certain 8-AQ metal complexes act as potent activators of Sirtuin 1 (SIRT1), a key deacetylase involved in cellular stress resistance.[19][20] Activated SIRT1 can deacetylate transcription factors like FOXO3a, promoting the expression of antioxidant genes and enhancing neuronal survival against oxidative stress.[19]

-

Metal Ion Chelation: Pathological processes in Alzheimer's disease are linked to the dyshomeostasis of metal ions like copper and zinc.[22] 8-AQ derivatives can act as chelators or ionophores, helping to restore metal balance and reduce metal-induced oxidative damage.[19][23]

-

Multi-Target Inhibition: Derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs).[24]

-

Conclusion and Future Directions

The 8-aminoquinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from an antimalarial staple to a promising candidate in oncology, infectious disease, and neurology underscores its remarkable chemical and biological versatility. The core strengths of the 8-AQ platform lie in its synthetic accessibility and the profound impact of substitution on its polypharmacology.

Future research will likely focus on several key areas:

-

Designing Safer Antimalarials: A primary goal remains the development of 8-AQ derivatives with a wider therapeutic window, specifically decoupling the hypnozoitocidal activity from the mechanism causing hemolytic toxicity in G6PD-deficient patients.

-

Multi-Targeting Ligands: For complex diseases like cancer and Alzheimer's, designing 8-AQs that can simultaneously modulate multiple relevant targets (e.g., PI3K and MAO-B) represents a highly promising therapeutic strategy.

-

Advanced Drug Delivery: Formulating 8-AQ derivatives into targeted delivery systems, such as nanoparticles, could enhance their efficacy and reduce off-target toxicity.

By leveraging a deep, mechanistic understanding and robust, validated experimental approaches, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. GtR [gtr.ukri.org]

- 7. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. journals.asm.org [journals.asm.org]

- 10. DSpace [iris.who.int]

- 11. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Substituted Quinolines: A Technical Guide for Drug Development

An in-depth exploration of the historical milestones, synthetic methodologies, and therapeutic applications of substituted quinolines, tailored for researchers, scientists, and drug development professionals.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] Its versatile structure has paved the way for the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from foundational classical methods to their modern applications in drug discovery. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions remain fundamental to the construction of the quinoline core.

Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[1][2]

Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][4][5]

Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile and straightforward method for preparing substituted quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[6][7]

Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is an effective method for synthesizing quinolines from the reaction of an aniline with α,β-unsaturated carbonyl compounds.[6][8][9][10]

Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a key method for the preparation of 4-hydroxyquinoline derivatives.[3][11][12][13] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[12] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[12]

Experimental Protocols for Key Syntheses

Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

-

Ferrous sulfate (optional, as a moderator for the exothermic reaction)[1][14]

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.[1]

-

Slowly add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.[1][14]

-

Gently heat the mixture. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[14]

-

After the reaction is complete, allow the mixture to cool to room temperature.[14]

-

Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[14]

-

Perform a steam distillation to isolate the crude quinoline.[14]

-

Separate the quinoline layer from the aqueous layer in the distillate.[14]

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[14]

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)[1]

Procedure:

-

Mix aniline and acetylacetone in a reaction flask.[1]

-

Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.[1]

-

Heat the reaction mixture, typically at a temperature range of 100-140°C.[1]

-

Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture and carefully pour it onto ice.[1]

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.[1]

-

Collect the crude product by filtration, wash with water, and dry.

-

The crude 2,4-dimethylquinoline can be purified by recrystallization or distillation under reduced pressure.[1]

Friedländer Synthesis of a Polysubstituted Quinoline

Materials:

-

2-Aminobenzophenone

-

Acetylacetone

-

Copper-based MOF (e.g., CuBTC) as a reusable catalyst

-

Toluene

-

Hexane

-

Ethyl acetate[6]

Procedure:

-

In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[6]

-

Add toluene (5 mL) as the solvent.[6]

-

Heat the reaction mixture to 100 °C and stir for 2 hours.[6]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Separate the catalyst by filtration.[6]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[6]

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

-

Aniline

-

6 M Hydrochloric acid

-

Crotonaldehyde

-

Toluene

-

Sodium hydroxide (concentrated solution)

-

Dichloromethane or Ethyl acetate[6]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.[6]

-

Heat the mixture to reflux.[6]

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[6]

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[6]

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[6]

-

Upon completion, allow the mixture to cool to room temperature.[6]

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[6]

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2-methylquinoline.

Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling inert solvent (e.g., Diphenyl ether)

-

Sodium hydroxide (aqueous solution)

-

Concentrated hydrochloric acid

-

Ethanol or water for recrystallization[12]

Procedure:

-

Step 1: Condensation

-

In a suitable reaction vessel, mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[12]

-

Heat the mixture at 100-120 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.[12]

-

After the reaction is complete, the intermediate anilidomethylenemalonate can be isolated or used directly in the next step.

-

-

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether.[12]

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[12]

-

Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.[12]

-

Collect the solid by filtration and wash with a non-polar solvent like hexane.

-

-

Step 3: Hydrolysis (Saponification)

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[12]

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (TLC monitoring).[12]

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[12]

-

Collect the solid by filtration, wash with cold water, and dry.[12]

-

-

Step 4: Decarboxylation

-

Place the dried quinoline-3-carboxylic acid in a suitable flask.[12]

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[12]

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[12]

-

Quantitative Analysis of Biological Activity

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The following tables summarize the in vitro potency of various substituted quinolines against different therapeutic targets.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, targeting various mechanisms including kinase inhibition and topoisomerase inhibition.

Table 1: Anticancer Activity of Quinoline-based Kinase Inhibitors

| Compound Class/Derivative | Target Kinase(s) | Cancer Cell Line | IC50/GI50 (nM) |

| EGFR Inhibitors | |||

| Quinoline-based Compound 5a | EGFR/HER-2 | MCF-7 | 71 (EGFR), 31 (HER-2) |

| Quinoline-based Compound VIII | EGFR/BRAFV600E | - | 105 (EGFR), 140 (BRAFV600E) |

| Quinoline-based Compound IX | EGFR/BRAFV600E | - | 1300 (EGFR), 3800 (BRAFV600E) |

| Quinoline-based Compound 45 | EGFR | - | 5 |

| Quinoline-based Compound 47 | EGFR | - | 490 |

| Quinoline-based Compound 50 | EGFR | - | 120 |

| Quinoline-based Compound 51 | EGFR | DLD1 | 31.8 |

| Quinoline-based Compound 52 | EGFR | DLD1 | 37.07 |

| Quinoline-based Compound 53 | EGFR | DLD1 | 42.52 |

| VEGFR-2 Inhibitors | |||

| Quinoline Derivative 7 | VEGFR-2 | - | 137.4 |

| Quinoline Derivative 8 | VEGFR-2 | - | 187 |

| Quinoline Derivative 9 | VEGFR-2 | - | 98.53 |

| Quinazoline Derivative SQ2 | VEGFR-2 | - | 14 |

| Quinoline Derivative 115 | VEGFR-1/2/3, RET | - | <5 |

| c-Met Inhibitors | |||

| Quinoline Derivative 24 | c-Met | - | 2.3 |

| Quinoline Derivative 25 | c-Met | - | 2.6 |

| Quinoline Derivative 26 | c-Met | - | 9.3 |

| Quinoline-based Compound 4 | c-Met | - | 4.9 |

| Cabozantinib (Clinical) | c-Met | - | 1.3 - 5.4 |

| Crizotinib (Clinical) | c-Met | - | 11 |

| Capmatinib (Clinical) | c-Met | - | 0.13 |

| Tepotinib (Clinical) | c-Met | - | 4 |

Table 2: Anticancer Activity of Quinoline-based Topoisomerase Inhibitors

| Compound Class/Derivative | Target | Cancer Cell Line | GI50 (µM) |

| Pyrazolo[4,3-f]quinoline 1M | Topoisomerase I/IIα | Multiple | <8 |

| Pyrazolo[4,3-f]quinoline 2E | Topoisomerase IIα | Multiple | <8 |

| Pyrazolo[4,3-f]quinoline 2P | Topoisomerase I/IIα | Multiple | <8 |

Antimalarial Activity

The quinoline core is central to many antimalarial drugs, with chloroquine being a historically significant example.

Table 3: Antimalarial Activity of Chloroquine and its Derivatives

| Compound | P. falciparum Strain | IC50 (nM) |

| Chloroquine | 3D7 (sensitive) | 30.61 ± 4.01 |

| Chloroquine Derivative 7d | 3D7 (sensitive) | 24.55 |

| Chloroquine Derivative 7h | 3D7 (sensitive) | 22.61 |

| Chloroquine Derivative 6a | K1 (resistant) | 56.98 |

| Chloroquine Derivative 7c | K1 (resistant) | 71.39 |

| Chloroquine Derivative 9a | K1 (resistant) | 108.39 |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted quinolines are often attributed to their interaction with specific biological pathways.

Kinase Inhibition

Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.

Caption: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

Caption: VEGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

Caption: c-Met Signaling Pathway and Inhibition by Quinoline Derivatives.

Topoisomerase II Inhibition

Certain quinoline derivatives, particularly the fluoroquinolones, exert their anticancer and antibacterial effects by targeting DNA topoisomerase II.[12][13][15] These enzymes are crucial for managing DNA topology during replication and transcription.[13][15] Quinolones stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately cell death.[12][13]

Caption: Mechanism of Topoisomerase II Inhibition by Quinolones.

Experimental Protocol for Assessing Topoisomerase II Inhibition

A common method to assess the inhibitory activity of compounds against topoisomerase II is the DNA relaxation assay.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

-

Test compound (substituted quinoline) dissolved in DMSO

-

Etoposide (positive control)

-

Loading dye

-

Agarose gel

-

Gel electrophoresis apparatus and power supply

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

-

Add human Topoisomerase IIα to each reaction mixture, except for the negative control (DNA only).

-

Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-